
2-Chloro-5-(dibromomethyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(dibromomethyl)pyrazine: is a halogenated pyrazine derivative known for its unique molecular structure and high reactivity. This compound is characterized by the presence of chlorine and dibromomethyl groups attached to a pyrazine ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(dibromomethyl)pyrazine typically involves the halogenation of pyrazine derivatives. One common method includes the reaction of 2-chloropyrazine with brominating agents under controlled conditions to introduce the dibromomethyl group. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. This method ensures better control over reaction parameters, higher yields, and improved safety compared to batch processes. The use of automated systems allows for precise monitoring and adjustment of reaction conditions, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-(dibromomethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form pyrazine derivatives with different functional groups.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of pyrazine derivatives with simpler alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products: The major products formed from these reactions include various substituted pyrazines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(dibromomethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(dibromomethyl)pyrazine involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-bromopyrazine
- 2-Bromo-5-chloropyrazine
- 2-Chloro-5-methylpyrazine
Comparison: 2-Chloro-5-(dibromomethyl)pyrazine is unique due to the presence of both chlorine and dibromomethyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers enhanced versatility in synthetic applications and the ability to form a wider range of derivatives .
Eigenschaften
IUPAC Name |
2-chloro-5-(dibromomethyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClN2/c6-5(7)3-1-10-4(8)2-9-3/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXHMSLVXZSMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
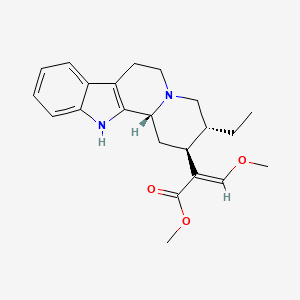
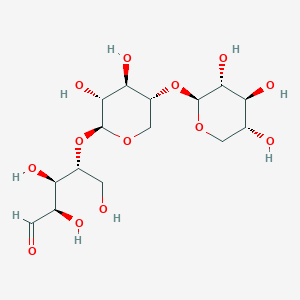
![(1S,3R,6R,8S,10R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione](/img/structure/B8086844.png)
![(2R,3R,4S,5S,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B8086846.png)
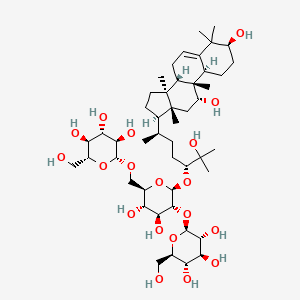

![1-[(2S)-2-amino-4-methylsulfanylbutanoyl]-5-bromo-1,2,4-triazole-3-carboxylic acid](/img/structure/B8086861.png)
![7-Tert-butyl-2,4-dichloropyrrolo[2,3-d]pyrimidine](/img/structure/B8086876.png)
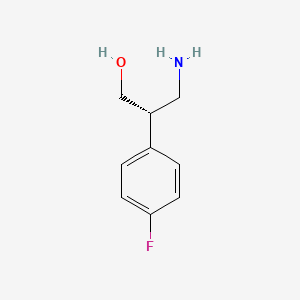

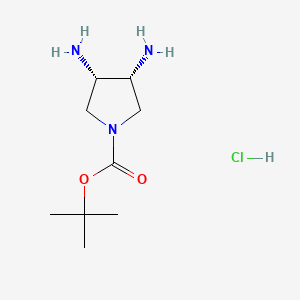
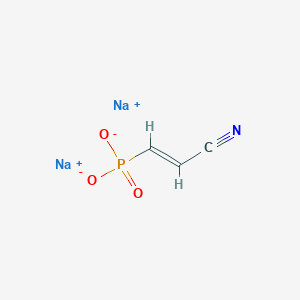

![(3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B8086918.png)
